Cas no 856357-86-3 (2-(2-formyl-5-methoxyphenoxy)acetic acid)

2-(2-Formyl-5-methoxyphenoxy)acetic acid is a versatile aromatic aldehyde-carboxylic acid derivative with applications in organic synthesis and pharmaceutical intermediates. Its structure combines a formyl group and a methoxy-substituted phenoxyacetic acid moiety, enabling reactivity in condensation, nucleophilic addition, and cyclization reactions. The compound is particularly useful in the synthesis of heterocyclic compounds and fine chemicals due to its bifunctional nature. It offers high purity and stability under standard conditions, making it suitable for precise synthetic workflows. The presence of both aldehyde and carboxylic acid functional groups allows for selective modifications, facilitating its use in multi-step synthetic routes. Proper handling and storage under anhydrous conditions are recommended to maintain its reactivity.
2-(2-formyl-5-methoxyphenoxy)acetic acid structure
856357-86-3 structure
Product Name:2-(2-formyl-5-methoxyphenoxy)acetic acid
CAS No:856357-86-3
MF:C10H10O5
MW:210.183403491974
CID:3030671
Update Time:2025-06-08

2-(2-formyl-5-methoxyphenoxy)acetic acid Chemical and Physical Properties

Names and Identifiers

    • 2-(2-formyl-5-methoxyphenoxy)acetic acid
    • Inchi: 1S/C10H10O5/c1-14-8-3-2-7(5-11)9(4-8)15-6-10(12)13/h2-5H,6H2,1H3,(H,12,13)
    • InChI Key: SWNDMJNDLFDYQW-UHFFFAOYSA-N
    • SMILES: O(CC(=O)O)C1C=C(C=CC=1C=O)OC

2-(2-formyl-5-methoxyphenoxy)acetic acid Security Information

  • Hazard Category Code: 22
  • Hazardous Material Identification: Xn

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2-(2-formyl-5-methoxyphenoxy)acetic acid Suppliers

Amadis Chemical Company Limited
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(CAS:856357-86-3)2-(2-formyl-5-methoxyphenoxy)acetic acid
Order Number:A934880
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 15:16
Price ($):368.0
Email:sales@amadischem.com

Additional information on 2-(2-formyl-5-methoxyphenoxy)acetic acid

2-(2-Formyl-5-Methoxyphenoxy)acetic Acid: A Comprehensive Overview

2-(2-Formyl-5-Methoxyphenoxy)acetic acid (CAS No. 856357-86-3) is a unique and versatile compound that has garnered significant attention in the fields of organic chemistry, pharmaceutical research, and medicinal chemistry. This compound, characterized by its distinctive functional groups, holds potential applications in various areas, including drug development and materials science. In this comprehensive overview, we will delve into the chemical structure, synthesis methods, biological activities, and recent research advancements of 2-(2-formyl-5-methoxyphenoxy)acetic acid.

The chemical structure of 2-(2-formyl-5-methoxyphenoxy)acetic acid is defined by its molecular formula C10H10O5. The compound features a carboxylic acid group (-COOH), a formyl group (-CHO), and a methoxy group (-OCH3) attached to a phenyl ring. These functional groups contribute to the compound's reactivity and potential biological activity. The presence of the formyl group makes it particularly interesting for conjugation reactions and the formation of Schiff bases, which are important in various chemical and biological processes.

The synthesis of 2-(2-formyl-5-methoxyphenoxy)acetic acid can be achieved through several routes. One common method involves the reaction of 2-formyl-5-methoxyphenol with chloroacetic acid in the presence of a base such as potassium carbonate. This reaction proceeds via nucleophilic substitution, where the hydroxyl group of the phenol attacks the electrophilic carbon of chloroacetic acid, leading to the formation of the desired product. Another approach involves the esterification of 2-formyl-5-methoxyphenol with ethyl chloroacetate followed by hydrolysis to yield the carboxylic acid. These synthetic methods provide researchers with flexible options to produce 2-(2-formyl-5-methoxyphenoxy)acetic acid in high yields and purity.

In terms of biological activity, 2-(2-formyl-5-methoxyphenoxy)acetic acid has shown promising results in various studies. Recent research has focused on its potential as an antioxidant and anti-inflammatory agent. Studies have demonstrated that this compound can effectively scavenge free radicals and inhibit inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). These properties make it a valuable candidate for the development of new therapeutic agents targeting oxidative stress and inflammation-related diseases.

Beyond its direct biological effects, 2-(2-formyl-5-methoxyphenoxy)acetic acid has also been explored for its utility in drug delivery systems. The formyl group can be used to conjugate with other molecules or nanoparticles, enhancing their solubility and bioavailability. For instance, conjugation with polyethylene glycol (PEG) can improve the stability and pharmacokinetics of drug molecules, making them more suitable for clinical applications.

The versatility of 2-(2-formyl-5-methoxyphenoxy)acetic acid extends to its use in materials science. Its ability to form stable complexes with metal ions has led to its application in the synthesis of metal-organic frameworks (MOFs). These frameworks have potential uses in gas storage, catalysis, and sensing technologies. The unique combination of functional groups in 2-(2-formyl-5-methoxyphenoxy)acetic acid allows for fine-tuning of MOF properties through molecular design.

In conclusion, 2-(2-formyl-5-methoxyphenoxy)acetic acid (CAS No. 856357-86-3) is a multifunctional compound with a wide range of applications in chemistry, biology, and materials science. Its distinctive chemical structure provides a foundation for diverse research avenues, from drug development to advanced materials. As ongoing research continues to uncover new properties and applications, this compound is poised to play an increasingly important role in scientific innovation.

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Amadis Chemical Company Limited
(CAS:856357-86-3)2-(2-formyl-5-methoxyphenoxy)acetic acid
A934880
Purity:99%
Quantity:1g
Price ($):368.0
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